molecular formula C9H12ClNO2 B1592369 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride CAS No. 34589-97-4

2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride

Cat. No. B1592369
Key on ui cas rn: 34589-97-4
M. Wt: 201.65 g/mol
InChI Key: NRLXHBFFYMPJPL-UHFFFAOYSA-N
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Patent
US07759373B2

Procedure details

A mixture of 2-(diformyl-amino)-2′-methoxyacetophenone (3.28 g) and 5% hydrogen chloride-ethanol solution (37 ml) was stirred at room temperature for 17 hours. The reaction mixture was concentrated under reduced pressure and the residue was triturated with diethyl ether. To the powder was again added 5% hydrogen chloride-ethanol solution and the mixture was stirred at room temperature for one day, and the mixture was concentrated under reduced pressure. The residue was washed with diethyl ether and ethyl acetate to obtain 2-amino-2′-methoxyacetophenone hydrochloride (2.91 g) as colorless solid.
Name
2-(diformyl-amino)-2′-methoxyacetophenone
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
hydrogen chloride ethanol
Quantity
37 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3](C=O)[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14])=[O:6])=O.[ClH:17].C(O)C>>[ClH:17].[NH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14])=[O:6] |f:1.2,3.4|

Inputs

Step One
Name
2-(diformyl-amino)-2′-methoxyacetophenone
Quantity
3.28 g
Type
reactant
Smiles
C(=O)N(CC(=O)C1=C(C=CC=C1)OC)C=O
Name
hydrogen chloride ethanol
Quantity
37 mL
Type
reactant
Smiles
Cl.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one day
Duration
1 d
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with diethyl ether and ethyl acetate

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Cl.NCC(=O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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